molecular formula C9H15BO4 B14001333 (4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid

(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid

Cat. No.: B14001333
M. Wt: 198.03 g/mol
InChI Key: CKQBVXDAZIPXJA-UHFFFAOYSA-N
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Description

(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound features a boronic acid group attached to a cyclohexene ring, which is further substituted with a methoxycarbonyl and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid typically involves the hydroboration of an appropriate cyclohexene derivative followed by oxidation. One common method includes the use of borane (BH3) or a borane complex to add across the double bond of the cyclohexene ring, followed by oxidation with hydrogen peroxide (H2O2) or sodium perborate (NaBO3) to yield the boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid undergoes several types of reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are commonly used in these reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) for oxidation reactions.

Major Products

    Coupling Products: Formation of biaryl or alkenyl-aryl compounds in Suzuki-Miyaura reactions.

    Alcohols: Resulting from the oxidation of the boronic acid group.

Scientific Research Applications

(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism by which (4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid exerts its effects is primarily through its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the formation of a boronate ester intermediate, which is crucial for the reaction’s success.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Methoxycarbonyl)-3-methylcyclohex-1-en-1-yl)boronic acid is unique due to its cyclohexene ring, which imparts different steric and electronic properties compared to its aromatic counterparts. This can influence its reactivity and the types of products formed in reactions.

Properties

Molecular Formula

C9H15BO4

Molecular Weight

198.03 g/mol

IUPAC Name

(4-methoxycarbonyl-3-methylcyclohexen-1-yl)boronic acid

InChI

InChI=1S/C9H15BO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h5-6,8,12-13H,3-4H2,1-2H3

InChI Key

CKQBVXDAZIPXJA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(C(CC1)C(=O)OC)C)(O)O

Origin of Product

United States

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